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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydropyrazolo[1,5-

a]pyrazine dihydrochloride

Cat. No.: B573759 Get Quote

A Technical Guide to the Structure-Activity Relationship of Pyrazolopyrazine Compounds for

Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrazine core has emerged as a privileged scaffold in medicinal chemistry,

particularly in the design of potent and selective kinase inhibitors. This bicyclic heterocyclic

system serves as an effective hinge-binding motif, anchoring small molecules to the ATP-

binding site of various kinases. Dysregulation of kinase activity is a hallmark of numerous

diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted

therapies. This in-depth technical guide explores the structure-activity relationship (SAR) of

pyrazolopyrazine compounds, providing a comprehensive overview of their synthesis,

biological evaluation, and the intricate molecular interactions that govern their inhibitory activity.

The Pyrazolopyrazine Core: A Versatile Kinase
Inhibitor Scaffold
Pyrazolopyrazines belong to a class of nitrogen-containing fused heterocyclic compounds that

have demonstrated significant potential in targeting a range of protein kinases. Their rigid

structure and ability to engage in multiple hydrogen bonding interactions with the kinase hinge

region make them ideal starting points for the development of highly potent and selective

inhibitors. The main chemical scaffolds of pyrazine-based small molecule inhibitors include

imidazopyrazines, pyrazolopyrazines, triazolopyrazines, and pyrazinopyrazines.[1]
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Structure-Activity Relationship (SAR) of
Pyrazolopyrazine Derivatives
The biological activity of pyrazolopyrazine compounds is intricately linked to the nature and

position of substituents on the core scaffold. Systematic modifications of the pyrazolopyrazine

ring system have allowed researchers to probe the chemical space around the kinase ATP-

binding site, leading to the identification of key structural features that enhance potency and

selectivity.

Targeting Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a crucial

role in cytokine signaling through the JAK-STAT pathway. Aberrant JAK signaling is implicated

in various autoimmune diseases and cancers. Pyrazolo[1,5-a]pyrazine derivatives have been

investigated as potent JAK inhibitors.

Compo
und ID

R1 R2
JAK1
IC50
(nM)

JAK2
IC50
(nM)

JAK3
IC50
(nM)

TYK2
IC50
(nM)

Cellular
Assay
(p-
STAT3)
IC50
(nM)

1 H
Cyclohex

yl
3 8.5 629.6 7.7 23.7

Table 1: SAR of Pyrazolo[1,5-a]pyrazine Derivatives as JAK Kinase Inhibitors.[1] The data

illustrates the importance of the substituent at the R2 position for potent and selective JAK

inhibition. Compound 1, with a cyclohexyl group, demonstrates potent inhibition of JAK1, JAK2,

and TYK2, with significantly lower activity against JAK3. This selectivity is crucial for minimizing

off-target effects.

Targeting the Mesenchymal-Epithelial Transition Factor
(MET)
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The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key

drivers of cell proliferation, survival, and motility. Dysregulation of the HGF/c-MET signaling

pathway is a known oncogenic driver in various cancers. Pyrazolopyrazine derivatives have

been developed as potent and selective MET inhibitors.

Compound ID R1 R2
MET D1228N
Cellular IC50 (nM)

13
2,6-dichloro-3-

fluorophenyl

1-(6-

(trifluoromethyl)pyridin

-3-yl)ethyl

23

Table 2: Activity of a Pyrazolopyrazine Derivative as a MET Inhibitor.[2][3] Compound 13

demonstrates potent inhibition of the clinically relevant MET D1228N mutant, highlighting the

potential of this scaffold to overcome acquired resistance to other MET inhibitors.

Experimental Protocols
The evaluation of pyrazolopyrazine compounds as kinase inhibitors involves a cascade of in

vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP

produced in the phosphorylation reaction.

Materials:

Recombinant Kinase (e.g., JAK1, MET)

Kinase-specific substrate

ATP (Adenosine triphosphate)

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM

DTT)
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Pyrazolopyrazine test compounds dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega)

384-well white, flat-bottom plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the pyrazolopyrazine test compounds in DMSO.

In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and

DMSO (negative control) to the appropriate wells.

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme

interaction.

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the

specific substrate to each well. The final ATP concentration should be near the Km value for

the specific kinase.

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent

according to the manufacturer's instructions.

Measure the luminescence using a plate reader. The luminescence signal is proportional to

the amount of ADP generated and is inversely proportional to kinase inhibition.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)
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This assay determines the ability of a compound to inhibit the phosphorylation of a downstream

target of the kinase within a cellular context.

Materials:

Cancer cell line expressing the target kinase (e.g., a cell line with a specific MET mutation)

Cell culture medium and supplements

Pyrazolopyrazine test compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (total and phosphorylated forms of the target protein)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the pyrazolopyrazine compound for a specified

time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of

the target protein.

Signaling Pathways and Mechanism of Action
Pyrazolopyrazine-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to

the ATP pocket of the kinase and preventing the binding of the natural substrate, ATP. This

inhibition blocks the downstream signaling cascade, leading to the desired therapeutic effect.

The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth

factors, playing a critical role in immunity, cell proliferation, and differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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